IR-1061

Content Navigation

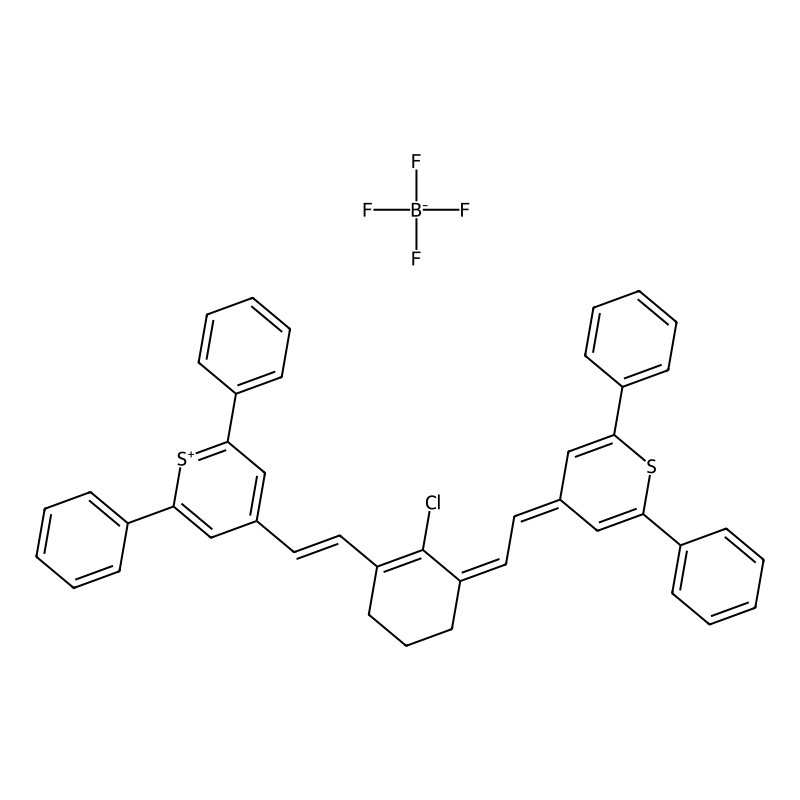

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

IR-1061 is a polymethine dye characterized by its ability to emit near-infrared fluorescence, particularly in the OTN-NIR (Over 1000 nm Near-Infrared) region. This compound is hydrophobic and exhibits limited solubility in water, which influences its behavior in various environments. The dye's unique chemical structure contributes to its slight intramolecular polarity, enabling it to form dimers in highly concentrated solutions, particularly in organic solvents like tetrahydrofuran and acetonitrile .

- Dimer Formation: At high concentrations, IR-1061 can aggregate to form dimers. This phenomenon is evidenced by changes in its absorption spectrum, where peaks shift depending on concentration .

- Fluorescence Quenching: The dye exhibits quenching effects when interacting with water, which limits its fluorescence capabilities in aqueous environments .

- Interaction with Molecular Oxygen: Upon excitation, IR-1061 can react with molecular oxygen to produce singlet oxygen, a reactive species that has implications for biological imaging and therapeutic applications .

IR-1061 has been investigated for its potential biological applications, particularly in imaging. Its strong fluorescence emission in the NIR region allows for deep tissue penetration, making it suitable for in vivo imaging. Studies have shown that when encapsulated in polymeric nanoparticles, IR-1061 maintains high stability and minimal cytotoxicity, enhancing its viability for biomedical applications . Additionally, the dye's biodegradability suggests that it can be safely eliminated from biological systems post-imaging .

The synthesis of IR-1061 typically involves the following methods:

- Dye Preparation: The dye can be synthesized through various organic reactions that involve polymethine compounds. Specific details on the synthesis pathways are often proprietary or specialized.

- Encapsulation Techniques: To improve solubility and stability, IR-1061 is often encapsulated within polymeric micelles or nanoparticles. For instance, a common method involves mixing a solution of IR-1061 with a polymer solution followed by rapid addition of water to facilitate encapsulation .

IR-1061 is primarily utilized in:

- In Vivo Imaging: Its ability to emit fluorescence in the NIR region makes it ideal for biological imaging applications, allowing visualization of tissues and organs with minimal interference from autofluorescence.

- Photodynamic Therapy: The reactive singlet oxygen produced during fluorescence can be harnessed for therapeutic purposes, targeting cancer cells or other pathological tissues.

- Biodegradable Nanoparticles: The dye is incorporated into biodegradable polymer nanoparticles for enhanced imaging capabilities and reduced toxicity .

Research indicates that IR-1061 interacts differently based on environmental conditions:

- Stability in Different pH Levels: Studies show that IR-1061 maintains stability across various pH levels but may degrade under extreme alkaline conditions .

- Micelle Durability: The encapsulation of IR-1061 within micelles enhances its stability against degradation compared to free dye forms .

Several compounds share structural or functional similarities with IR-1061. Here are some notable examples:

IR-1061 stands out due to its specific emission properties and ability to form stable aggregates at higher concentrations, making it particularly useful in specialized imaging applications where deep tissue penetration is critical .

The synthesis of IR-1061 requires careful selection of precursor compounds to achieve optimal yields and minimize side product formation [4]. The primary synthetic pathway involves the construction of the thiopyran core structure through cyclization reactions utilizing diphenyl-substituted precursors [5].

Research has demonstrated that 2,6-diphenyl-4H-thiopyran-4-one serves as a crucial intermediate in the synthetic sequence [5]. The preparation of this precursor involves the oxidative elimination of dibenzalacetone using N-chlorosuccinimide and pyridine, followed by dehydrogenation with selenium dioxide to afford the target thiopyran derivative in excellent yield [5]. However, concerns regarding the cost and potential hazards associated with large-scale use of selenium dioxide have necessitated alternative synthetic approaches [5].

Stoichiometric Considerations

The optimization of reaction stoichiometry plays a critical role in maximizing product formation while minimizing waste [4]. Studies examining the synthesis of IR-1061 derivatives have revealed that maintaining specific molar ratios between reactants is essential for achieving reproducible results [4]. For acridinium modifications of IR-1061, research indicates that utilizing a 1:10 equivalent ratio of IR-1061 to acridine provides optimal conversion rates of 64% yield [4].

| Reaction Component | Optimal Molar Ratio | Yield (%) | Reference |

|---|---|---|---|

| IR-1061:Acridine | 1:10 | 64 | [4] |

| DSPE-PEG:IR-1061 | 60:1 | Not specified | [6] |

| Polymer:IR-1061 (Film) | 10000:1 | Not specified | [7] |

The selection of appropriate leaving groups and nucleophiles significantly influences the reaction efficiency [4]. Chloride substituents in the cyclohexene ring system provide suitable leaving groups for subsequent transformations, as evidenced by the successful synthesis of various IR-1061 derivatives through nucleophilic substitution reactions [4].

Solvent System Effects on Cyclization Efficiency

The choice of solvent system profoundly impacts the cyclization efficiency and overall synthetic success in IR-1061 preparation [8]. Hansen solubility parameter analysis has provided valuable insights into optimizing solvent selection for dye synthesis and processing [8].

Hansen Solubility Parameter Analysis

Comprehensive evaluation of IR-1061 solubility has been conducted using the Hansen solubility sphere method [8]. The determined Hansen solubility parameters for IR-1061 are: δd = 18.8 [MPa]1/2, δp = 12.3 [MPa]1/2, δh = 5.7 [MPa]1/2, and R0 = 6.4 [MPa]1/2 [8]. These parameters indicate that IR-1061 exhibits moderate polarity with significant dipolar interactions and limited hydrogen bonding capability [8].

Solvent screening studies have identified several organic solvents that meet the criteria for dissolving IR-1061 at concentrations of 2 milligrams per milliliter [8]. The successful solvents include N,N-dimethylformamide, dimethyl sulfoxide, γ-butyrolactone, methylene dichloride, N-methyl-2-pyrrolidone, and propylene carbonate [8].

Dichloromethane as Optimal Solvent

Dichloromethane emerges as a particularly effective solvent for IR-1061 processing due to its favorable physical properties [9] [10]. With a molecular weight of 84.93, boiling point of 39.75°C, and polarity index of 3.1, dichloromethane provides an ideal balance of solubilizing power and volatility for synthetic applications [9]. The solvent exhibits moderate polarity with a dielectric constant of 8.93 at 25°C and demonstrates good compatibility with IR-1061's Hansen solubility parameters [9].

| Solvent Property | Dichloromethane | Units |

|---|---|---|

| Molecular Weight | 84.93 | g/mol |

| Boiling Point | 39.75 | °C |

| Polarity Index | 3.1 | - |

| Dielectric Constant | 8.93 | - |

| Density | 1.326 | g/mL |

Temperature and Reaction Conditions

Temperature control during cyclization reactions significantly affects product formation and selectivity [11]. Research on thiopyran synthesis has revealed that elevated temperatures can lead to decomposition products, particularly in the presence of certain solvents [4]. For IR-1061 synthesis involving acridinium formation, heating to boiling point in anisole provides optimal conditions, with further heating leading to undesirable green decomposition products [4].

The molecular dynamics simulations of IR-1061 in various environments have demonstrated that temperature variations affect the aggregation state of the dye molecules [11]. Higher concentrations and elevated temperatures promote H-aggregation, which can impact both synthetic yields and optical properties of the final product [11].

Counterion Exchange Mechanisms for Tetrafluoroborate Formation

The tetrafluoroborate counterion in IR-1061 plays a crucial role in maintaining the stability and fluorescence properties of the compound [12] [13]. Understanding the mechanisms of counterion exchange is essential for optimizing synthetic protocols and ensuring product quality.

Tetrafluoroborate Properties and Stability

Tetrafluoroborate (BF4−) functions as a weakly coordinating anion that provides several advantages over alternative counterions [13]. The tetrahedral geometry of BF4− distributes negative charge equally over four atoms, reducing its nucleophilicity and basicity compared to halides, nitrates, or triflates [13]. This structural feature contributes to the enhanced stability of IR-1061 in various environments [13].

The BF4− anion demonstrates resistance to hydrolysis under normal storage conditions, although it exhibits slight sensitivity to decomposition via fluoride loss under extreme conditions [13]. The compact size of BF4− (formula weight 86.8) makes it the smallest weakly coordinating anion available, providing advantages in terms of equivalent weight for synthetic applications [13].

Counterion Exchange Mechanisms

Research has revealed that counterion exchange can significantly impact the photophysical properties of IR-1061 [4]. Studies comparing tetrafluoroborate and tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF) counterions have demonstrated distinct differences in reactivity and spectroscopic behavior [4]. The BArF counterion, while providing similar weakly coordinating properties, exhibits reduced reactivity in photochemical applications compared to the tetrafluoroborate salt [4].

The exchange process typically involves treatment of IR-1061 with sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate in dichloromethane, followed by aqueous extraction to remove excess reagents [4]. The resulting BArF salt maintains the structural integrity of the cationic dye while altering its interaction profile with various substrates [4].

Electrochemical Behavior

Recent investigations into tetrafluoroborate anion behavior have revealed complex interactions with solvent systems during electrochemical processes [14]. The interaction between ethylene carbonate and BF4− demonstrates the potential for solvent-anion coordination that can influence the behavior of IR-1061 in various media [14]. Nuclear magnetic resonance studies have confirmed that these interactions stem from hydrogen bonding between the solvent and the fluorinated anion [14].

| Counterion | Molecular Weight | Coordination Strength | Stability |

|---|---|---|---|

| BF4− | 86.8 | Weak | High |

| BArF− | 863.4 | Weak | Very High |

| Cl− | 35.5 | Strong | Moderate |

Chromatographic Separation Techniques for Dye Purification

The purification of IR-1061 requires sophisticated chromatographic techniques to achieve the purity levels necessary for research applications [15] [16]. Multiple separation methods have been developed and optimized for different synthetic routes and impurity profiles.

Column Chromatography Methods

Silica gel column chromatography represents the primary purification method for IR-1061 and its derivatives [4] [16]. The standard protocol employs a gradient elution system using dichloromethane with increasing percentages of methanol to achieve selective separation of the target compound from synthetic impurities [4].

For IR-1061-acridinium derivatives, the purification sequence begins with silica plug filtration using dichloromethane to remove non-polar impurities, followed by elution of the polar dye fraction with 5% methanol in dichloromethane [4]. Subsequent purification utilizes a 0-2% methanol in dichloromethane gradient on silica gel columns to achieve final purification [4].

The purification of IR-1061-pyridinium derivatives presents additional challenges due to decomposition during chromatographic separation [4]. Despite attempts at various purification conditions, clean isolation of these derivatives remains problematic, highlighting the importance of counterion selection in synthetic planning [4].

High-Performance Liquid Chromatography

High-performance liquid chromatography provides superior resolution for IR-1061 purification, particularly for removing closely related impurities [15]. Research utilizing HPLC systems with Shimadzu Prominence instrumentation has demonstrated effective separation of IR-1061 from synthetic byproducts [15]. The method enables precise control of mobile phase composition and flow rates to optimize separation efficiency [15].

Specialized Purification Techniques

Advanced purification protocols have been developed for specific applications of IR-1061 [6]. Centrifuge filter purification using molecular weight cutoff filters (10 kDa) provides effective removal of low molecular weight impurities while retaining the target compound [6]. This method proves particularly valuable when IR-1061 is incorporated into nanoparticle formulations or polymer matrices [6].

For polymer-encapsulated IR-1061 systems, purification protocols involve multiple centrifugation cycles (20,000 g, 5 minutes, repeated 3-4 times) followed by redispersion in appropriate solvents [6] [7]. These protocols ensure removal of unencapsulated dye while maintaining the integrity of the final formulation [6].

| Purification Method | Resolution | Throughput | Purity Achieved |

|---|---|---|---|

| Silica Gel Column | Moderate | High | >90% |

| HPLC | High | Low | >95% |

| Centrifuge Filter | Low | High | >85% |

Quality Control and Analysis

The assessment of IR-1061 purity requires multiple analytical techniques to ensure product quality [17] [18]. Spectroscopic analysis using near-infrared fluorescence spectroscopy provides rapid assessment of dye integrity and concentration [17]. Mass spectrometry, particularly MALDI-TOF techniques, enables precise molecular weight determination and identification of impurities [4].

Fluorescence lifetime measurements offer additional quality control parameters, with pure IR-1061 in dichloromethane exhibiting a characteristic fluorescence lifetime of 43.7 picoseconds at 1200 nanometers [18]. Deviations from this value may indicate the presence of impurities or degradation products [18].

IR-1061 demonstrates distinctly different solubility characteristics when exposed to polar versus non-polar solvents, which significantly influences its aggregation state and optical properties [1] [2]. The compound exhibits hydrophobic characteristics while maintaining slight intramolecular polarity due to its ionizing chemical structure [3].

Polar Solvent Behavior

In polar aprotic solvents, IR-1061 shows high affinity and solubility. Hansen solubility parameter analysis reveals that solvents with specific polarity parameters effectively dissolve IR-1061 at concentrations of 2 mg/mL or higher [1]. The most effective polar solvents include dimethyl sulfoxide (δd=18.4, δp=16.4, δh=10.2 MPa^1/2^), N,N-dimethylformamide (δd=17.4, δp=13.7, δh=11.3 MPa^1/2^), and γ-butyrolactone (δd=19.0, δp=16.6, δh=7.4 MPa^1/2^) [1]. In dimethyl sulfoxide, IR-1061 achieves a solubility of 5 mg/mL (6.67 mM) [4].

The Hansen solubility parameters for IR-1061 were determined through systematic solubility testing across thirty organic solvents, yielding values of δd1 = 18.8 MPa^1/2^, δp1 = 12.3 MPa^1/2^, δh1 = 5.7 MPa^1/2^, with an interaction radius R0 = 6.4 MPa^1/2^ [1]. These parameters indicate that IR-1061 requires solvents with balanced dispersion forces and moderate polarity for optimal dissolution.

Non-Polar Solvent Behavior

IR-1061 demonstrates poor solubility in non-polar solvents such as cyclohexane (δd=16.8, δp=0.0, δh=0.2 MPa^1/2^), hexane (δd=14.9, δp=0.0, δh=0.0 MPa^1/2^), and toluene (δd=18.0, δp=1.4, δh=2.0 MPa^1/2^) [1]. The compound is completely insoluble in water due to its hydrophobic nature [3] [5].

Moderately polar solvents such as methylene dichloride and dichloromethane show intermediate solubility behavior, with IR-1061 achieving reasonable dissolution while maintaining optical properties [6]. The limited solubility in tetrahydrofuran results in concentration-dependent aggregation effects, where higher concentrations promote dimer formation [3].

Aggregation-Solubility Relationships

The relationship between solvent polarity and IR-1061 aggregation behavior demonstrates critical importance for practical applications. In environments with mismatched polarity, IR-1061 undergoes aggregation and fluorescence quenching [7]. The compound forms fewer dimers in polar environments with high affinity, even at locally high concentrations, while non-polar and hydrophobic environments promote dimer formation with reduced fluorescence intensity [8].

Thermal Stability Analysis via Thermogravimetric Methods

IR-1061 exhibits well-defined thermal stability characteristics that are critical for storage, handling, and application development. The compound demonstrates thermal stability up to its decomposition temperature, with specific thermal transitions occurring at characteristic temperatures [9] [10].

Melting Point and Decomposition

IR-1061 has a melting point of 222°C with simultaneous decomposition, as indicated by the notation "222°C (dec.)" in analytical literature [9] [10]. This characteristic indicates that the compound does not exhibit a distinct melting phase but rather undergoes thermal decomposition concurrent with the melting process. The decomposition mechanism likely involves the breakdown of the thiopyran ring system and the loss of the tetrafluoroborate counterion.

Temperature-Dependent Stability

Thermal stability studies demonstrate that IR-1061 maintains structural integrity across a wide temperature range below its decomposition point. Temperature-dependent fluorescence measurements reveal that free IR-1061 in acetonitrile shows reversible changes in emission intensity with temperature variation, decreasing by 1.12% per 1°C increase in the range of 25-50°C [3]. This behavior follows typical organic fluorescent dye patterns and indicates that the compound does not undergo irreversible thermal degradation within this operational temperature range.

The reversible nature of these thermal effects confirms that IR-1061 maintains its molecular structure and optical properties during moderate temperature excursions. Absorption spectra remain unaffected by heat treatment up to 50°C, demonstrating the absence of thermal degradation [3].

Thermogravimetric Analysis Applications

While specific thermogravimetric analysis data for IR-1061 is limited in the literature, the established decomposition temperature provides a foundation for thermal analysis protocols. The simultaneous melting and decomposition at 222°C suggests that thermogravimetric analysis would reveal a single-step mass loss event corresponding to complete thermal breakdown of the molecular structure.

The thermal stability profile makes IR-1061 suitable for applications requiring moderate temperature exposure during processing or encapsulation procedures, provided temperatures remain well below the decomposition threshold.

Aggregation Dynamics in Concentrated Solutions

IR-1061 exhibits complex aggregation behavior that significantly impacts its optical properties and practical applications. The aggregation dynamics are concentration-dependent and strongly influenced by the surrounding molecular environment [3] .

Concentration-Dependent Aggregation

Systematic studies in tetrahydrofuran reveal that IR-1061 aggregation follows predictable concentration-dependent patterns [3]. At low concentrations (1 μg/mL), the compound exists predominantly as monomers with strong absorption at 1060 nm and high fluorescence intensity. As concentration increases to 10 μg/mL and 100 μg/mL, the formation of dimers becomes evident through the appearance and intensification of a blue-shifted absorption peak at approximately 930 nm.

The quantitative relationship between concentration and aggregation state can be expressed through the absorption ratio of the shorter wavelength peak (930 nm) to the longer wavelength peak (1060 nm). These ratios increase systematically: 2.07 at 1 μg/mL, 2.58 at 10 μg/mL, and 3.03 at 100 μg/mL [3]. At concentrations exceeding 100 μg/mL, dimer formation becomes the dominant species, resulting in significant fluorescence quenching.

Molecular Mechanism of Aggregation

The aggregation mechanism involves the formation of H-aggregates through "head-to-head" sandwich arrangements of IR-1061 molecules [12]. This configuration results from intermolecular forces including van der Waals dispersion forces of the cyanine backbone and π-π stacking interactions among the aromatic systems. The slight intramolecular polarity of IR-1061, arising from its ionizing chemical structure, drives molecules to form dimers in highly hydrophobic environments to counteract this polarity [3].

The aggregation process converts IR-1061 from a radiative state to a non-radiative state, which explains the observed fluorescence quenching at high concentrations [12]. This non-radiative pathway can be beneficial for photothermal applications, where the absorbed light energy converts to heat rather than fluorescence emission.

Environmental Factors Affecting Aggregation

The aggregation behavior varies significantly with the surrounding molecular environment. In polymer matrices, IR-1061 shows different aggregation tendencies depending on the polymer's affinity and molecular structure [8]. Studies comparing poly(lactic acid) enantiomers demonstrate that the compound forms fewer dimers in PDLLA compared to PLLA, suggesting that enantiomeric homogeneity affects molecular encapsulation and aggregation behavior [8].

In nanoparticle formulations, aggregation dynamics can be controlled through heat treatment [3]. Heating IR-1061-encapsulating micellar nanoparticles to 50°C promotes the dissociation of dimers into monomers through increased molecular mobility. The dissociated monomers remain stable in the hydrophobic core even after cooling, resulting in enhanced fluorescence intensity up to 1.61-fold improvement [3].

Practical Implications for Applications

Understanding aggregation dynamics is crucial for optimizing IR-1061 performance in various applications. For fluorescence imaging applications, maintaining monomer dominance through appropriate concentration control and environmental selection maximizes emission intensity. Conversely, for photothermal therapy applications, controlled aggregation can enhance heat generation efficiency while maintaining sufficient fluorescence for monitoring purposes.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant